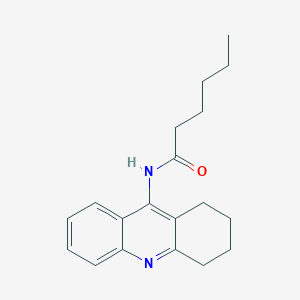

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide typically involves the reaction of 1,2,3,4-tetrahydroacridine with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its interactions with biological macromolecules such as DNA and proteins.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide involves its interaction with multiple molecular targets. It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. Additionally, it inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration .

Comparison with Similar Compounds

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide can be compared with other tetrahydroacridine derivatives such as:

- N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

- N,N’-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine

- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate These compounds share similar core structures but differ in their side chains and functional groups, which can influence their biological activities and potential applications. This compound is unique due to its specific hexanamide side chain, which may confer distinct pharmacological properties.

Biological Activity

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and its neuroprotective properties.

This compound is structurally related to tacrine, a well-known acetylcholinesterase (AChE) inhibitor. The compound's mechanism primarily involves the inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound potentially increases acetylcholine levels in the brain, thereby enhancing cholinergic transmission.

Acetylcholinesterase (AChE) Inhibition

The ability of this compound to inhibit AChE has been evaluated through various studies. The compound demonstrated promising inhibitory activity with an IC50 value comparable to or better than tacrine.

The data suggests that modifications to the tetrahydroacridine structure can enhance AChE inhibitory potency.

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE inhibition, studies have indicated that this compound also exhibits activity against BuChE:

This dual inhibition may contribute to its therapeutic potential in AD treatment by addressing both cholinergic deficits.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound against oxidative stress and amyloid beta (Aβ) aggregation:

- Oxidative Stress : The compound has shown moderate protective effects on neuroblastoma cells subjected to oxidative stress induced by Aβ and hydrogen peroxide (H2O2), suggesting a role in mitigating cellular damage associated with AD .

- Aβ Aggregation : Inhibition of Aβ aggregation is critical for AD therapy. This compound demonstrated significant inhibition of Aβ aggregation in vitro .

Case Studies and Clinical Implications

Several studies have investigated the pharmacological profiles of tetrahydroacridine derivatives in preclinical models:

- In Vivo Studies : In scopolamine-treated ICR mice models, compounds similar to this compound exhibited improved cognitive function and reduced memory deficits .

- Safety Profile : Toxicity assessments indicate that modifications to the tetrahydroacridine structure can reduce hepatotoxicity compared to tacrine while maintaining efficacy .

Properties

CAS No. |

134315-07-4 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydroacridin-9-yl)hexanamide |

InChI |

InChI=1S/C19H24N2O/c1-2-3-4-13-18(22)21-19-14-9-5-7-11-16(14)20-17-12-8-6-10-15(17)19/h5,7,9,11H,2-4,6,8,10,12-13H2,1H3,(H,20,21,22) |

InChI Key |

XHMFPTPGFLNIBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.